Methylthiomcresol-succinaldehydic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methylthiomcresol-succinaldehydic acid involves specific reaction conditions and reagents. One common synthetic route includes the reaction of primary amines, aldehyde, and mercaptoacetic acid via a one-pot multicomponent reaction in the presence of boron trifluoride (BF₃) and p-toluenesulfonic acid (PTSA) . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Methylthiomcresol-succinaldehydic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylthiomcresol-succinaldehydic acid has a wide range of applications in scientific research, including:
Medicine: Its role in immunoreagent production makes it valuable for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of Methylthiomcresol-succinaldehydic acid involves its function as a hapten. Haptens are small molecules that, when combined with a larger protein, can elicit an immune response. This compound binds to proteins, forming conjugates that are recognized by the immune system, leading to the production of specific antibodies .
Comparison with Similar Compounds
Methylthiomcresol-succinaldehydic acid can be compared to other haptens used in immunoreagent production. Similar compounds include:
Fenthion hapten: Another compound used for similar purposes in immunoreagent production.
Thiazolidine derivatives: These compounds also exhibit diverse biological properties and are used in the synthesis of valuable organic combinations.
This compound is unique due to its specific structure and the particular immune responses it can elicit, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C12H14O4S |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
4-(3-methyl-4-methylsulfanylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14O4S/c1-8-7-9(3-4-10(8)17-2)16-12(15)6-5-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
WBWIRYLTDLVFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)CCC(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.